
7-Bromo-5-nitroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-nitroisoquinoline is an organic compound with the molecular formula C9H5BrN2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitroisoquinoline typically involves a multi-step process. One common method starts with isoquinoline, which undergoes bromination and nitration reactions. Here is a detailed procedure:
Bromination: Isoquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C. N-bromosuccinimide is added to the solution while maintaining the temperature between -22°C and -26°C. The mixture is stirred for several hours, resulting in the formation of 5-bromoisoquinoline.
Nitration: The brominated product is then subjected to nitration. Potassium nitrate is added to the reaction mixture at a temperature below -10°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-nitroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Various substituted isoquinolines.
Reduction: 7-Bromo-5-aminoisoquinoline.
Oxidation: Different oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
7-Bromo-5-nitroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-nitroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroisoquinoline: Has the nitro group at a different position, leading to different chemical and biological properties.
Uniqueness
7-Bromo-5-nitroisoquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential applications. Its specific substitution pattern allows for targeted modifications and functionalization in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H5BrN2O2 |
|---|---|
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
7-bromo-5-nitroisoquinoline |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-6-5-11-2-1-8(6)9(4-7)12(13)14/h1-5H |
Clé InChI |
AFCAXUDCBMAYMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=CC(=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11859120.png)

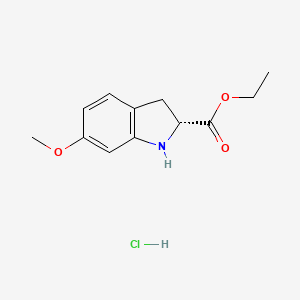

![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
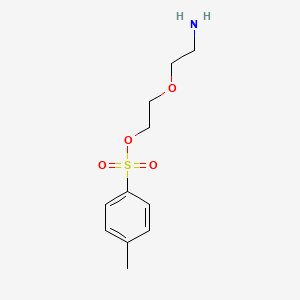
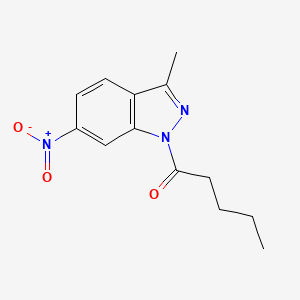
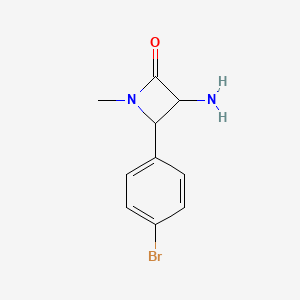
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
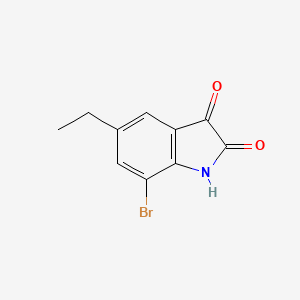
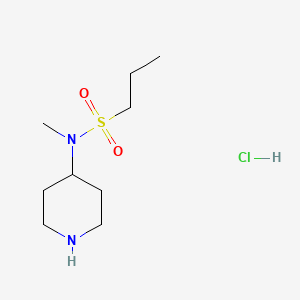


![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
